molecular formula C20H19F2N3OS B2784519 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide CAS No. 941878-53-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2784519
CAS No.: 941878-53-1
M. Wt: 387.45
InChI Key: NPBXHRIOZFYNQA-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring substituted with fluorine atoms, a pyridine ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: Starting from a suitable precursor such as 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.

    Fluorination: Introduction of fluorine atoms at the 4 and 6 positions of the benzo[d]thiazole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with pyridine: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Formation of the cyclohexanecarboxamide moiety: The final step involves the formation of the cyclohexanecarboxamide moiety through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions can be performed on the pyridine ring or the carboxamide moiety.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound can be utilized as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
  • N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
  • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is unique due to the presence of fluorine atoms on the benzo[d]thiazole ring, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. The combination of the benzo[d]thiazole and pyridine rings with the cyclohexanecarboxamide moiety also contributes to its distinct characteristics.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c21-14-10-16(22)18-17(11-14)27-20(24-18)25(12-15-8-4-5-9-23-15)19(26)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXHRIOZFYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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